Plakinidone
Beschreibung
Eigenschaften
CAS-Nummer |
137319-23-4 |
|---|---|
Molekularformel |
C23H34O5 |
Molekulargewicht |
390.52 |
IUPAC-Name |
5-hydroxy-6-[10-(4-hydroxyphenyl)-6-methyldecyl]-4,6-dimethyl-1,2-dioxin-3-one |
InChI |
InChI=1S/C23H34O5/c1-17(10-6-7-11-19-12-14-20(24)15-13-19)9-5-4-8-16-23(3)21(25)18(2)22(26)27-28-23/h12-15,17,24-25H,4-11,16H2,1-3H3 |
InChI-Schlüssel |
NHEHYHZONGMWAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(OOC1=O)(C)CCCCCC(C)CCCCC2=CC=C(C=C2)O)O |
Synonyme |
plakinidone |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally and Functionally Similar Compounds
Plakinidone belongs to a family of marine sponge-derived metabolites with diverse bioactivities. Below is a detailed comparison with key analogs and related compounds:
Structural Analogs: this compound B and C
- Source : Co-isolated with this compound from Plakortis halichondrioides-Xestospongia deweerdtae .
- Structural Features :
- tuberculosis .
Functionally Distinct Analogs: Smenothiazole A
- Source : Same sponge consortium as this compound .
- Bioactivity : Exhibits potent antitubercular activity (MIC = 4.1 μg/mL). Dechlorination (compound 8 ) abolishes activity, confirming the critical role of the chlorine atom .
Cytotoxic Congeners: Plakortinic Acids
- Source : Plakortis and Xestospongia sponges .
- Structural Features : Bicyclic epoxides with a bicyclo[4.2.0]octene unit.
Data Table: Key Compounds Compared to this compound
Critical Research Findings and Implications
Structural Revisions Impact Bioactivity Interpretation : The correction of this compound’s lactone ring and stereochemistry underscores the importance of rigorous structural elucidation in natural product chemistry. Misassignment could mislead structure-activity relationship (SAR) studies .
Chlorination as a Bioactivity Determinant: Smenothiazole A’s antitubercular activity hinges on its chlorine atom, highlighting halogenation as a key strategy for enhancing drug potency .
Lactone vs. Epoxide Scaffolds : this compound’s lactone core lacks cytotoxicity, whereas plakortinic acids’ epoxide motifs confer cytotoxic properties, suggesting divergent evolutionary roles in sponge chemical defense .
Vorbereitungsmethoden
First Total Synthesis and Structural Reassignment
Wu et al. achieved the first total synthesis of this compound, revealing errors in its original structural assignment. The proposed six-membered perlactone was revised to a five-membered lactone (3-methyl-4-hydroxy-2(5H)-furanone) through the following steps:
-
Epoxide Formation : (S)-Citronellol was brominated to citronellyl bromide, followed by alkylation of 4-ethylnylanisole to form a key intermediate.
-
Oxidation and Cyclization : Treatment with MMPP/MeOH generated an epoxide, which underwent NaIO₄-mediated cleavage to an aldehyde.
-
Cross-Coupling : An In/InCl₃-mediated reaction with methyl vinyl ketone produced a β,γ-unsaturated ketone, hydrogenated to yield the final lactone.
Synthetic this compound exhibited NMR shifts distinct from the natural product, prompting re-evaluation of its stereochemistry. For example, C-17 resonated at δ 78.2 ppm in synthetic samples versus δ 76.9 ppm in natural this compound.
Enantioselective Synthesis of Key Fragments
To resolve configuration ambiguities, fragment 5 (devoid of the lactone ring) was synthesized from (S)-citronellol via a seven-step sequence:
-
Bromination : (S)-Citronellol → citronellyl bromide (63% yield).
-
Alkylation : 4-Ethynylanisole + citronellyl bromide → 8 (40%).
-
Epoxidation : 8 → 9 (95% yield, 1:1 epoxide ratio).
-
Oxidative Cleavage : 9 → aldehyde 10 (75%).
-
Cross-Coupling : 10 + methyl vinyl ketone → 11 (71%).
The synthetic fragment matched natural derivative 5 (), confirming the (11S) configuration.
Structural Derivatization for Stability
Methylation to Stabilize the Lactone Moiety
To circumvent oxidation, natural this compound was treated with diazomethane, yielding dimethylated adducts 1 and 2 (1.3:1 ratio, 98% combined yield). Adduct 1 (major product) exhibited:
Degradation to Fragment 5
Controlled degradation of this compound under aerobic conditions produced ketone 4 , which was methylated to 5 (72% yield). This fragment’s stability enabled precise chiroptical analysis.
Analytical Techniques for Configuration Assignment
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Plakinidone in inflammatory pathways, and how can researchers validate these interactions methodologically?
- Methodological Answer :
- Begin with ligand-based virtual screening to predict binding affinities to potential targets (e.g., COX-2, NF-κB) using tools like AutoDock Vina or Schrödinger .
- Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
- Use RNA sequencing to identify differentially expressed genes post-treatment in cell lines (e.g., RAW 264.7 macrophages) .
- Example Data Table:
| Target Protein | Binding Affinity (ΔG, kcal/mol) | Validation Method |
|---|---|---|
| COX-2 | -9.2 | SPR |
| NF-κB p65 | -8.7 | ITC |
Q. What experimental models are most suitable for preliminary efficacy testing of this compound?
- Methodological Answer :
- In vitro : Use LPS-induced inflammation in primary macrophages to measure cytokine suppression (IL-6, TNF-α) via ELISA .
- In vivo : Employ murine collagen-induced arthritis models, with endpoints like joint swelling and histopathological scoring .
- Prioritize dose-response studies to establish IC50 values and therapeutic windows.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Conduct systematic reviews to identify confounding variables (e.g., pharmacokinetic differences, metabolite activity) .
- Perform transcriptomic and metabolomic profiling to compare pathways affected in each model.
- Apply sensitivity analysis to experimental parameters (e.g., dosing frequency, bioavailability) using tools like NONMEM for pharmacokinetic modeling .
Q. What strategies ensure reproducibility in this compound’s anti-inflammatory activity assays?
- Methodological Answer :
- Standardize protocols: Use identical cell passage numbers, serum batches, and assay plates across labs .
- Include positive controls (e.g., dexamethasone) and report negative results transparently.
- Adopt blinded data analysis to minimize bias, with raw data archived in repositories like Zenodo .
Q. How can multi-omics data integration improve understanding of this compound’s mechanism of action?
- Methodological Answer :
- Combine transcriptomics , proteomics , and metabolomics datasets using platforms like Galaxy or KNIME for cross-omics correlation .
- Apply pathway enrichment analysis (e.g., DAVID, Metascape) to identify convergent signaling networks.
- Validate findings via CRISPR-Cas9 knockout of top candidate genes (e.g., PTGS2, RELA) .
Methodological Frameworks for Study Design
Q. How to formulate a PICOT-compliant research question for this compound’s long-term toxicity studies?
- Methodological Answer :
- P (Population): Adult Sprague-Dawley rats.
- I (Intervention): Daily oral this compound (10–50 mg/kg).
- C (Comparison): Vehicle control vs. standard NSAID (e.g., celecoxib).
- O (Outcome): Liver/kidney histopathology scores at 6 months.
- T (Time): 6-month longitudinal study .
Q. What statistical methods are optimal for analyzing dose-dependent effects of this compound?
- Methodological Answer :
- Use non-linear regression (e.g., GraphPad Prism) to model dose-response curves.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- For longitudinal data, employ mixed-effects models to account for inter-subject variability .
Addressing Data Limitations
Q. How to address low sample sizes in early-phase this compound studies without compromising validity?
- Methodological Answer :
- Use Bayesian statistics to incorporate prior data (e.g., similar compounds’ pharmacokinetics).
- Apply bootstrapping to estimate confidence intervals for small datasets.
- Collaborate via consortium-based research to pool samples/data across institutions .
Future Research Directions
Q. What gaps exist in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling, and how can they be addressed?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
